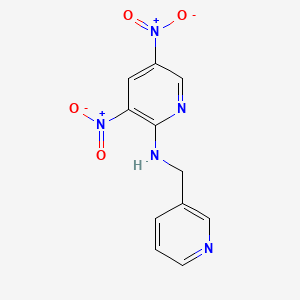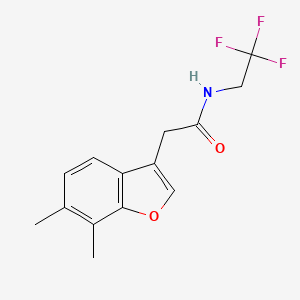![molecular formula C21H21NO4 B4978812 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4978812.png)
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one, also known as LY294002, is a synthetic compound that has been widely used in scientific research as a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). This enzyme is involved in a variety of cellular processes, including cell growth, proliferation, survival, and metabolism, and its dysregulation has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.
Mechanism of Action
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one acts as a competitive inhibitor of PI3K by binding to its ATP-binding site and preventing the phosphorylation of its downstream targets, including Akt and mTOR. This leads to the inhibition of various signaling pathways that are involved in cell growth, survival, and metabolism, and the induction of cell cycle arrest and apoptosis. 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one also inhibits the activity of other kinases, such as DNA-PK and mTORC1, which are involved in DNA repair and protein synthesis, respectively.
Biochemical and Physiological Effects:
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. It has been reported to induce apoptosis and autophagy in cancer cells, to inhibit insulin-stimulated glucose uptake and glycogen synthesis in skeletal muscle cells, and to suppress the production of pro-inflammatory cytokines in immune cells. 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one has also been shown to reduce the growth and metastasis of tumors in animal models, and to improve insulin sensitivity and glucose tolerance in diabetic mice.
Advantages and Limitations for Lab Experiments
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one has several advantages as a pharmacological tool for scientific research. It is a highly potent and selective inhibitor of PI3K, which allows for the precise manipulation of its activity in cells and tissues. It is also relatively stable and soluble, which facilitates its administration and delivery in vitro and in vivo. However, 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one has some limitations as well. It can inhibit other kinases and signaling pathways, which may complicate the interpretation of its effects. It can also have off-target effects and toxicity at high concentrations, which require careful dosing and monitoring.
Future Directions
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one has opened up new avenues for scientific research on the role of PI3K in health and disease, and has provided insights into the development of new therapies for cancer, diabetes, and autoimmune disorders. However, there are still many unanswered questions and challenges that need to be addressed in future studies. Some of the future directions for research on 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one include:
- Investigating the role of different isoforms and subunits of PI3K in various cellular and physiological processes, and developing more selective inhibitors for them.
- Studying the crosstalk and feedback mechanisms between PI3K and other signaling pathways, such as MAPK, JAK/STAT, and NF-κB, and identifying new targets for combination therapy.
- Developing new formulations and delivery methods for 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one that can enhance its bioavailability and specificity, and reduce its toxicity and side effects.
- Exploring the potential of 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one as a diagnostic and prognostic biomarker for cancer and other diseases, and developing new imaging and detection techniques for it.
- Investigating the role of 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one in stem cell biology and regenerative medicine, and developing new strategies for tissue engineering and repair.
Synthesis Methods
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one can be synthesized using a multistep process that involves the condensation of 2-hydroxyacetophenone with 4-morpholineethanol, followed by the reaction of the resulting product with ethyl bromoacetate and sodium hydride, and the subsequent cyclization of the intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final product is purified by column chromatography and recrystallization, and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one has been extensively used as a pharmacological tool to investigate the role of PI3K in various cellular and physiological processes. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and autophagy, and to sensitize them to chemotherapy and radiotherapy. It has also been used to study the regulation of insulin signaling and glucose metabolism, and to develop new therapies for diabetes and obesity. In addition, 3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one has been employed to investigate the pathogenesis of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, and to identify new targets for their treatment.
properties
IUPAC Name |
3-(2-morpholin-4-ylethoxy)-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-19-17-8-4-5-9-18(17)26-20(16-6-2-1-3-7-16)21(19)25-15-12-22-10-13-24-14-11-22/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUVYQQXBYXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4978734.png)
![N-(4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4978754.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4978760.png)
![N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4978766.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4978771.png)
![4-{5-[(acetyloxy)methyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B4978776.png)
![5-[(5-methyl-2-pyrazinyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978796.png)
![3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B4978803.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4978826.png)

![5-(methoxyacetyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4978834.png)

![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4978843.png)